1-[([1,1'-Biphenyl]-2-yl)methoxy]-2,2,6,6-tetramethylpiperidine
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Overview
Description
1-[([1,1’-Biphenyl]-2-yl)methoxy]-2,2,6,6-tetramethylpiperidine is an organic compound characterized by its unique structure, which includes a biphenyl group attached to a methoxy group and a tetramethylpiperidine moiety
Preparation Methods
The synthesis of 1-[([1,1’-Biphenyl]-2-yl)methoxy]-2,2,6,6-tetramethylpiperidine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst.
Attachment of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction, where a suitable methoxy donor reacts with the biphenyl core.
Formation of the Tetramethylpiperidine Moiety: The tetramethylpiperidine moiety is synthesized separately and then coupled with the methoxy-biphenyl intermediate through a nucleophilic substitution reaction.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-[([1,1’-Biphenyl]-2-yl)methoxy]-2,2,6,6-tetramethylpiperidine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[([1,1’-Biphenyl]-2-yl)methoxy]-2,2,6,6-tetramethylpiperidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[([1,1’-Biphenyl]-2-yl)methoxy]-2,2,6,6-tetramethylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group allows for π-π interactions with aromatic residues in proteins, while the methoxy and tetramethylpiperidine groups contribute to the compound’s overall binding affinity and specificity . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
1-[([1,1’-Biphenyl]-2-yl)methoxy]-2,2,6,6-tetramethylpiperidine can be compared with other similar compounds, such as:
Ethanone, 1-[1,1’-biphenyl]-4-yl-: A biphenyl derivative with an acetyl group, used in organic synthesis.
4′,4′′′,4′′′′′-Nitrilotris(4-methoxy-[1,1′-biphenyl]-3-carbaldehyde): A tripodal compound with multiple biphenyl units, used in the synthesis of metal-organic frameworks.
The uniqueness of 1-[([1,1’-Biphenyl]-2-yl)methoxy]-2,2,6,6-tetramethylpiperidine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
823179-60-8 |
---|---|
Molecular Formula |
C22H29NO |
Molecular Weight |
323.5 g/mol |
IUPAC Name |
2,2,6,6-tetramethyl-1-[(2-phenylphenyl)methoxy]piperidine |
InChI |
InChI=1S/C22H29NO/c1-21(2)15-10-16-22(3,4)23(21)24-17-19-13-8-9-14-20(19)18-11-6-5-7-12-18/h5-9,11-14H,10,15-17H2,1-4H3 |
InChI Key |
TYEZMOOWRXZEPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(N1OCC2=CC=CC=C2C3=CC=CC=C3)(C)C)C |
Origin of Product |
United States |
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